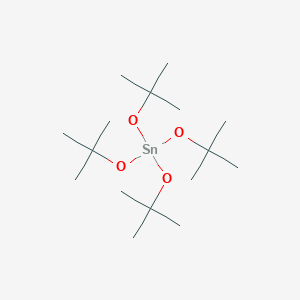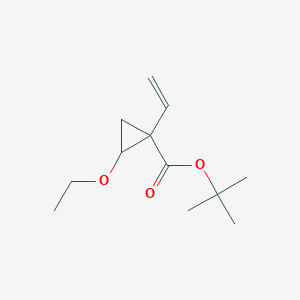
N-Carboxybenzyl Gemcitabine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-Carboxybenzyl Gemcitabine” is a compound with the molecular formula C17H17F2N3O6 . It is a derivative of gemcitabine, a nucleoside analog and a chemotherapeutic agent . The compound is used in biochemical research .
Molecular Structure Analysis
“this compound” has a molecular weight of 397.3 g/mol . Its IUPAC name is benzyl N - [1- [ (2 R ,4 R ,5 R )-3,3-difluoro-4-hydroxy-5- (hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]carbamate .
Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 397.3 g/mol, a hydrogen bond donor count of 3, a hydrogen bond acceptor count of 8, and a rotatable bond count of 6 . Its exact mass and monoisotopic mass are 397.10854159 g/mol .
Aplicaciones Científicas De Investigación
Enhanced Metabolic Stability and Therapeutic Efficacy
Gemcitabine Modifications : Research on gemcitabine has led to the development of several promising chemical modifications aimed at improving its metabolic stability and cytotoxic activity. These modifications include strategies to protect gemcitabine from rapid deamination in blood, which renders it inactive, and to overcome resistance mechanisms such as loss of transporters and kinases essential for its activation. Such modifications can provide prolonged release in cells, potential use in cases of transporter and kinase deficiency, and protection against deamination (Moysan, Bastiat, & Benoit, 2013).
Gemcitabine as a Radiosensitizer
Radiotherapy Enhancement : Gemcitabine is known for its potent radiosensitizing properties, making it a valuable agent in combination with radiotherapy for treating cancers. It enhances the effectiveness of radiation treatment by causing redistribution into the S phase and depleting deoxyadenosine triphosphate pools, conditions that lead to radiosensitization of tumor cells. This mechanism is particularly beneficial in treating pancreatic, breast, and head and neck cancers (Lawrence, Eisbruch, & Shewach, 1997).
Targeting Molecular Mechanisms of Resistance
Overcoming Gemcitabine Resistance : The effectiveness of gemcitabine is often limited by the development of resistance in cancer cells. Research indicates that targeting molecular pathways, such as the Hedgehog (Hh), Wnt, and Notch pathways, which become reactivated in gemcitabine-resistant cancer cells, could sensitize these cells to gemcitabine treatment. Strategies that target these developmental pathways may provide a new approach to improving treatment outcomes for cancer patients resistant to gemcitabine-based chemotherapy (Jia & Xie, 2015).
Mecanismo De Acción
Target of Action
Gemcitabine, a nucleoside analog, primarily targets DNA synthesis and ribonucleotide reductase . It is used as an anticancer therapy for various cancers . The compound’s primary targets play a crucial role in arresting tumor growth and promoting apoptosis of malignant cells .
Mode of Action
Gemcitabine is a prodrug that is transformed into its active metabolites inside the cell . These metabolites work by replacing the building blocks of nucleic acids during DNA elongation . This results in the arrest of tumor growth and the promotion of apoptosis of malignant cells .
Biochemical Pathways
Gemcitabine undergoes complex intracellular conversion to the nucleotides gemcitabine diphosphate (dFdCDP) and triphosphate (dFdCTP), which are responsible for its cytotoxic actions . dFdCTP competes with deoxycytidine triphosphate (dCTP) as an inhibitor of DNA polymerase . dFdCDP is a potent inhibitor of ribonucleotide reductase, resulting in depletion of deoxyribonucleotide pools necessary for DNA synthesis . This potentiates the effects of dFdCTP .
Pharmacokinetics
Gemcitabine is phosphorylated intracellularly to the active triphosphate (dFdCTP) nucleoside, which interferes with DNA synthesis and targets ribonucleotide reductase . Gemcitabine can be effectively inactivated mainly by the action of deoxycytidine deaminase to 2,29-difluorodeoxyuridine . The pharmacokinetics of gemcitabine and its main metabolite dFdU in plasma have been evaluated in multiple studies .
Result of Action
The active metabolites of gemcitabine, when incorporated into DNA, result in chain termination . This leads to the arrest of tumor growth and the promotion of apoptosis of malignant cells . The structure, metabolism, and mechanism of action of gemcitabine are similar to cytarabine, but gemcitabine has a wider spectrum of antitumor activity .
Action Environment
The action of gemcitabine can be influenced by various environmental factors. For instance, the up- or down-regulation of multiple membrane transporters, target enzymes, enzymes involved in the metabolism of gemcitabine, and alterations in the apoptotic pathways may confer sensitivity/resistance to this drug . Knowledge of gemcitabine cellular pharmacology and its molecular mechanisms of resistance and drug interaction may thus be pivotal to a more rational clinical use of this drug in combination regimens and in tailored therapy .
Análisis Bioquímico
Biochemical Properties
N-Carboxybenzyl Gemcitabine, like gemcitabine, is an antimetabolite that exerts its antiproliferative action after being converted into active triphosphorylated nucleotides within the cell . These nucleotides interfere with DNA synthesis and target an enzyme called ribonucleotide reductase . This interaction disrupts the normal process of DNA replication, leading to cell death .
Cellular Effects
This compound has significant effects on various types of cells, particularly cancer cells. It influences cell function by disrupting DNA replication, which can lead to cell death . This can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion into active triphosphorylated nucleotides within the cell . These nucleotides can then be incorporated into the DNA during replication. This incorporation disrupts the normal process of DNA replication, leading to cell death .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For example, the drug’s stability, degradation, and long-term effects on cellular function can vary depending on the specific conditions of the experiment .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . For example, higher doses may lead to more pronounced effects but could also result in toxic or adverse effects .
Metabolic Pathways
This compound is involved in the nucleoside salvage pathway, a metabolic pathway that recycles nucleosides to synthesize nucleotides . It interacts with enzymes such as deoxycytidine kinase, which phosphorylates the drug to convert it into its active form .
Transport and Distribution
This compound is transported into cells via nucleoside transporters . Once inside the cell, it is distributed to the sites where DNA replication occurs, allowing it to exert its effects .
Subcellular Localization
This compound, once transported into the cell, localizes to the sites of DNA replication. This subcellular localization allows the drug to effectively disrupt DNA replication and exert its antiproliferative effects .
Propiedades
IUPAC Name |
benzyl N-[1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2N3O6/c18-17(19)13(24)11(8-23)28-14(17)22-7-6-12(20-15(22)25)21-16(26)27-9-10-4-2-1-3-5-10/h1-7,11,13-14,23-24H,8-9H2,(H,20,21,25,26)/t11-,13-,14-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFZMOOGZFANFGH-MRVWCRGKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=NC(=O)N(C=C2)C3C(C(C(O3)CO)O)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)NC2=NC(=O)N(C=C2)[C@H]3C([C@@H]([C@H](O3)CO)O)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F2N3O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

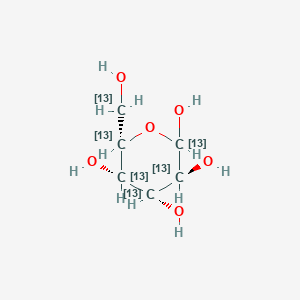
![N-[3-[(2,4-dinitrophenyl)hydrazinylidene]butan-2-ylideneamino]-2,4-dinitroaniline](/img/structure/B1146327.png)
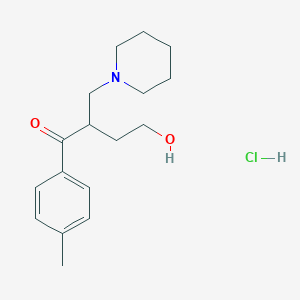
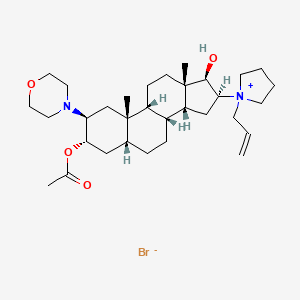


![4-Amino-3-benzyl-1H-pyrazolo[3,4-D]pyrimidine 1-beta-d-ribofuranose](/img/structure/B1146335.png)
![[2-[(3S,5R,8R,9R,10S,13S,14R,17S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B1146336.png)



